molecular formula C13H17NO4S B2677566 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid CAS No. 415712-97-9

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid

Cat. No.: B2677566
CAS No.: 415712-97-9
M. Wt: 283.34
InChI Key: PFADICZLFNMCQX-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a 4-methylpiperidine sulfonyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The 4-methylpiperidine moiety introduces steric and electronic effects that influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADICZLFNMCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

provides similarity indices for key analogs:

Compound Name CAS Number Similarity Index
3-(Piperidin-1-ylsulfonyl)benzoic acid 636-76-0 0.86
N,4-Dimethylbenzenesulfonamide 138-41-0 0.85
Methyl 3-benzenesulfonamidobenzoate 640-61-9 0.83

Key Observations :

  • The 4-methylpiperidine substituent in the target compound distinguishes it from simpler piperidine or benzene sulfonamide analogs.
  • N,4-Dimethylbenzenesulfonamide (similarity 0.85) lacks the benzoic acid core, reducing its capacity for hydrogen bonding and ionic interactions, which are critical for protein binding .

Functional Group Variations

Heterocyclic Substitutions
  • 3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride (): Replaces the 4-methylpiperidine with a methylpiperazine group. Piperazine derivatives often exhibit enhanced water solubility due to basic nitrogen atoms, but the hydrochloride salt form may further improve bioavailability in pharmaceutical applications .
  • 3-((4-Chlorobenzyl)sulfonyl)benzoic acid (): Substitutes the methylpiperidine with a chlorobenzyl group.
Perfluorinated Derivatives

Perfluorinated analogs (), such as 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt, feature fluorinated chains that confer extreme chemical stability and surfactant properties. These compounds contrast sharply with the target compound in environmental persistence and toxicity, limiting their use in biological systems .

Research Findings :

  • Sodium salt derivatives (e.g., compound 9e in ) demonstrate improved aqueous solubility, critical for intravenous drug formulations .
  • Sulfosulfuron (), a sulfonylurea herbicide, shares a sulfonyl bridge but incorporates a pyrimidine ring, highlighting the diversity of agrochemical applications among sulfonamide derivatives .
  • The discontinued status of the target compound () may reflect inferior pharmacokinetic profiles compared to analogs like giripladib (), a benzoic acid derivative with demonstrated efficacy in arthritis treatment .

Biological Activity

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will detail its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid moiety linked through a sulfonyl group to a 4-methylpiperidine ring. The molecular formula is C12_{12}H15_{15}N1_{1}O3_{3}S, with a molecular weight of approximately 283.34 Da. Its unique structure contributes to its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to the inhibition of their activity.
  • Receptor Modulation : The piperidine ring may interact with receptor sites, thereby modulating their activity and resulting in various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Study 1: TRPV2 Modulation

A recent study explored the effects of related compounds on TRPV2 channels. It was found that 4-(piperidine-1-sulfonyl)-benzoic acid had better efficacy compared to probenecid, indicating its potential as a therapeutic agent in managing vascular conditions . This suggests that similar compounds may also exhibit beneficial effects in cardiovascular health.

Study 2: Enzyme Interaction

Research into the enzyme interaction profiles of sulfonamide derivatives has highlighted the importance of the sulfonyl group in modulating enzyme activity. For instance, compounds with similar structures have shown significant inhibition against various enzymes involved in metabolic pathways.

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique FeaturesBiological Activity
4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acidStructureContains a bromine atom which may enhance activityPotentially increased antibacterial properties
3-(Pyridin-4-sulfonyl)benzoic acidStructureLacks the piperidine ring but retains sulfonamide functionalityUsed in different therapeutic contexts
2-(Methylsulfonyl)benzoic acidStructureFeatures a methylsulfonyl group affecting solubilityDifferent reactivity profile

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